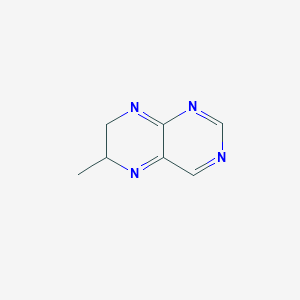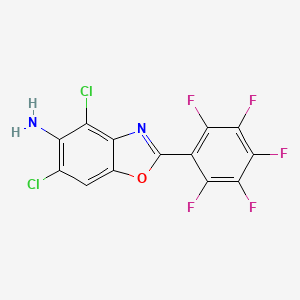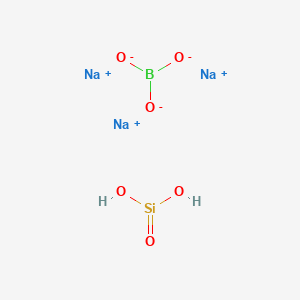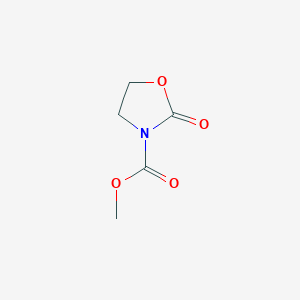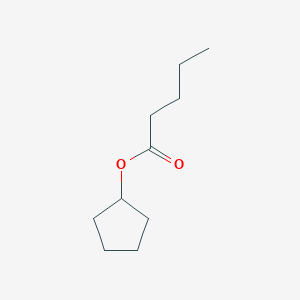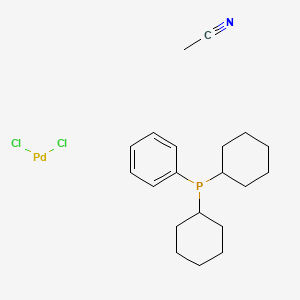
trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium: is a coordination complex that features a palladium center coordinated to two chloride ligands, an acetonitrile ligand, and a dicyclohexyl(phenyl)phosphine ligand. This compound is of interest due to its applications in catalysis and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium typically involves the reaction of palladium(II) chloride with dicyclohexyl(phenyl)phosphine and acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The general reaction scheme is as follows:
[ \text{PdCl}_2 + \text{(C}6\text{H}{11})_2\text{P(C}_6\text{H}_5) + \text{CH}_3\text{CN} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis under controlled conditions to ensure purity and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo ligand substitution reactions where the acetonitrile or chloride ligands are replaced by other ligands.
Oxidative Addition and Reductive Elimination: These reactions are common in palladium chemistry and are crucial for catalytic cycles in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or other ligands in the presence of a solvent like dichloromethane or toluene.
Oxidative Addition: Often involves organic halides or other electrophiles.
Reductive Elimination: Usually facilitated by heating or the presence of a reducing agent.
Major Products:
Substitution Products: Depending on the incoming ligand, various substituted palladium complexes can be formed.
Catalytic Products: In catalytic cycles, the products are often organic molecules such as alkenes, alkynes, or aromatic compounds.
科学研究应用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing into the use of palladium complexes in medicine, particularly for their anticancer properties.
Industry:
Material Science: Used in the synthesis of advanced materials and polymers.
作用机制
The compound exerts its effects primarily through its role as a catalyst in organic reactions. The palladium center undergoes cycles of oxidative addition and reductive elimination, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The dicyclohexyl(phenyl)phosphine ligand stabilizes the palladium center and influences the reactivity and selectivity of the catalytic process.
相似化合物的比较
trans-Dichloro(bis(triphenylphosphine)palladium): Another palladium complex with similar catalytic applications but different ligand environment.
trans-Dichloro(bis(diphenylphosphino)ethane)palladium: Features a bidentate ligand, affecting its reactivity and stability.
Uniqueness: The presence of the dicyclohexyl(phenyl)phosphine ligand in trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium provides unique steric and electronic properties, making it particularly effective in certain catalytic applications.
属性
分子式 |
C20H30Cl2NPPd |
|---|---|
分子量 |
492.8 g/mol |
IUPAC 名称 |
acetonitrile;dichloropalladium;dicyclohexyl(phenyl)phosphane |
InChI |
InChI=1S/C18H27P.C2H3N.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;1H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
JKKDQFQCDYKHJF-UHFFFAOYSA-L |
规范 SMILES |
CC#N.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


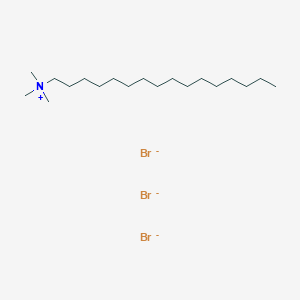
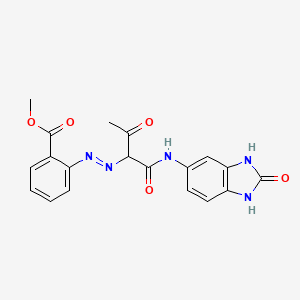
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
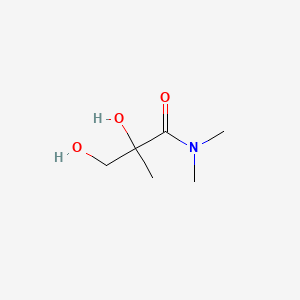
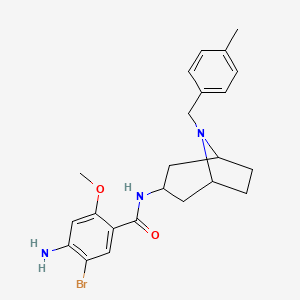

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
